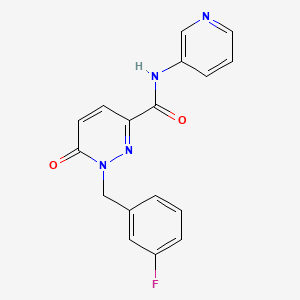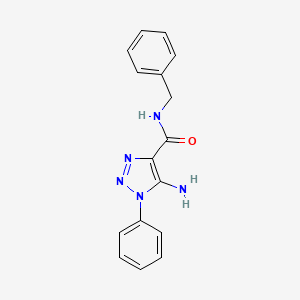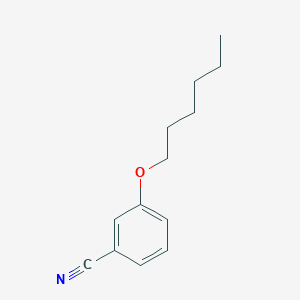
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications, including medicinal chemistry, drug discovery, and biological research.
Applications De Recherche Scientifique
Structural Analysis and Tautomeric Studies
A comprehensive study on a structurally similar HIV integrase inhibitor highlighted the significance of solid-state tautomeric structures. Single-crystal X-ray crystallography was employed to decipher the conformation and tautomeric structure, revealing the existence of strong asymmetric hydrogen bonds and weak intramolecular hydrogen bonds. This study underscores the importance of tautomeric equilibrium in influencing the biological activity and stability of compounds (Bacsa et al., 2013).
Antimicrobial Activities
Research into pyridazine derivatives has led to the discovery of new potent SARS-CoV 3C-like protease inhibitors, demonstrating significant activity against influenza A neuraminidase virus. This underscores the potential of structurally similar compounds in the development of antiviral and antibacterial agents, suggesting a promising avenue for exploring the antimicrobial capabilities of the compound (El-All et al., 2016).
Anticancer and Antibacterial Evaluation
Studies on Schiff base ligands derived from hydrazone, including related structures, have shown promising anticancer and antibacterial activities. These findings highlight the potential utility of the compound in designing new therapeutics targeting specific cancers and bacterial infections, emphasizing the importance of structural modification in enhancing biological activities (Fekri et al., 2019).
Novel Fluorinated Compounds with Anti-Cancer Activity
Research involving fluorinated compounds, such as novel fluoro substituted benzo[b]pyran derivatives, has identified compounds with significant anti-lung cancer activity. This indicates the potential role of fluorine substitution in enhancing the anticancer properties of compounds, suggesting that the specific compound , due to its fluorination, may hold promise in cancer research (Hammam et al., 2005).
Metabolic Studies and Fluorine NMR
The use of 19F-nuclear magnetic resonance (NMR) spectroscopy in the metabolic studies of fluorine-containing compounds, including HIV integrase inhibitors, offers insights into their metabolic fate and excretion. This technique could be applied to study the metabolic pathways and stability of the compound , providing valuable data for drug development processes (Monteagudo et al., 2007).
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-pyridin-3-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-4-1-3-12(9-13)11-22-16(23)7-6-15(21-22)17(24)20-14-5-2-8-19-10-14/h1-10H,11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYDWXJPZBYEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2606000.png)
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/no-structure.png)
![{[4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetic acid](/img/structure/B2606002.png)

![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2606004.png)


![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2606011.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2606012.png)


![3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2606019.png)
![7-Methyl-7-azaspiro[3.5]nonan-2-one](/img/structure/B2606020.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606021.png)